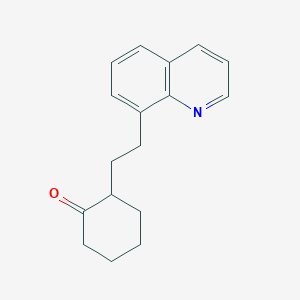

2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

920491-98-1 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-(2-quinolin-8-ylethyl)cyclohexan-1-one |

InChI |

InChI=1S/C17H19NO/c19-16-9-2-1-5-13(16)10-11-15-7-3-6-14-8-4-12-18-17(14)15/h3-4,6-8,12-13H,1-2,5,9-11H2 |

InChI Key |

VRGNZESVGFPEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CCC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Quinolin 8 Yl Ethyl Cyclohexanone and Analogues

Retrosynthetic Analysis of the 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing efficient synthetic routes by identifying strategic bond disconnections. wikipedia.orgtowson.edu

Disconnection Strategies and Key Intermediates

The structure of 2-(2-(quinolin-8-yl)ethyl)cyclohexanone offers several logical points for disconnection. The most prominent strategy involves breaking the C-C bond at the α-position of the cyclohexanone (B45756) ring. This disconnection corresponds to a well-known carbon-carbon bond-forming reaction, the Michael addition. youtube.comwikipedia.org

This primary disconnection (Path A) identifies two key synthons: a cyclohexanone enolate (nucleophile) and a quinoline-based α,β-unsaturated electrophile. The corresponding chemical equivalents, or starting materials, would be cyclohexanone and 8-vinylquinoline.

An alternative disconnection (Path B) involves breaking the C-C bond between the ethyl chain and the quinoline (B57606) ring. This suggests an alkylation reaction, where an enolate of 2-ethylcyclohexanone is coupled with a quinoline derivative bearing a suitable leaving group at the 8-position, such as 8-(bromomethyl)quinoline. However, this approach is often less direct for establishing the ethyl bridge.

A third strategy (Path C) could disconnect the ethyl group itself, suggesting the alkylation of a cyclohexanone enolate with a 2-bromoethyl substituted quinoline, namely 8-(2-bromoethyl)quinoline. This is a practical and frequently employed method for introducing ethyl side chains.

Key Intermediates Identified:

Cyclohexanone

8-Vinylquinoline

8-(2-Bromoethyl)quinoline

Analysis of the Quinoline-Ethyl-Cyclohexanone Linkage

The core structure is defined by a C(sp³)-C(sp³) sigma bond that connects the α-carbon of the carbocyclic cyclohexanone ring to the ethyl spacer, which is in turn attached to the C8 position of the heterocyclic quinoline nucleus. The formation of this bond is the central challenge in the synthesis.

Strategies like the Michael addition (Path A) are powerful because they form this crucial bond directly through a conjugate addition mechanism, which is often highly efficient for creating 1,5-dicarbonyl relationships (or their equivalents). youtube.com The reaction is driven by the formation of a stabilized enolate intermediate. wikipedia.org

Alkylation strategies (Path C) rely on the nucleophilicity of the cyclohexanone enolate and the electrophilicity of the quinoline-containing alkyl halide. ubc.ca The success of this Sₙ2 reaction depends on controlling the regioselectivity of enolate formation (α vs. α') and minimizing side reactions like O-alkylation or polyalkylation. ubc.ca

Direct Synthetic Routes to 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. The most convergent and widely explored of these is the Michael addition.

Michael Addition Reactions in 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone Synthesis

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. wikipedia.orgresearchgate.net In the context of synthesizing the target molecule, it involves the addition of a cyclohexanone-derived nucleophile to 8-vinylquinoline, which acts as the Michael acceptor. wikipedia.org

The reaction is typically initiated by deprotonating cyclohexanone with a base to form the corresponding enolate. This nucleophile then attacks the β-carbon of the vinyl group on 8-vinylquinoline. youtube.com The resulting intermediate is then protonated to yield the final product. youtube.com Organocatalysis has emerged as a powerful tool for such transformations, with chiral amines often used to generate reactive enamine intermediates from ketones, which then participate in the conjugate addition, sometimes with high enantioselectivity. unige.chnih.gov

The efficiency of the Michael addition can be influenced by several factors, including the choice of base, solvent, and reaction temperature. A variety of conditions have been explored for analogous transformations.

| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Ethanol | Reflux | Moderate |

| Potassium tert-Butoxide | THF | 0 to RT | Good |

| Pyrrolidine (Organocatalyst) | DMSO | 60 | Good |

| DBU | Acetonitrile | RT | High |

This table represents typical conditions for Michael additions of ketones to activated olefins and serves as a model for the synthesis of the target compound.

Other Condensation and Annulation Approaches

Beyond the direct Michael addition, other condensation strategies can be envisioned, particularly for creating analogs. An alkylation approach, as suggested by retrosynthesis, involves the reaction of a pre-formed cyclohexanone enolate with an electrophile like 8-(2-bromoethyl)quinoline. This reaction is typically carried out using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to ensure regioselective formation of the kinetic enolate. ubc.ca

Annulation reactions, such as the Robinson annulation, represent a powerful method for constructing cyclohexanone rings. tamu.edu In a hypothetical scenario for an analog, a quinoline-containing methyl vinyl ketone derivative could react with a ketone enolate to build the six-membered ring in a tandem Michael addition-aldol condensation sequence. tamu.edu

Advanced Synthetic Strategies for Quinoline and Cyclohexanone Derivatives Relevant to the Compound

The availability of appropriately functionalized precursors is critical. Modern synthetic methods offer diverse and efficient routes to both the quinoline and cyclohexanone building blocks.

Quinoline Derivatives: The quinoline core is a prevalent scaffold in medicinal chemistry. nih.gov Classical methods for its synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. iipseries.org More recent advancements include transition-metal-catalyzed methods, such as copper- or ruthenium-catalyzed annulations, which provide access to highly substituted quinolines under milder conditions. mdpi.com For instance, Cu(0)-catalyzed [3+2+1] annulation strategies have been developed for the synthesis of 8-acylquinolines. mdpi.com The precursor 8-vinylquinoline can be synthesized via methods such as the Wittig reaction on 8-quinolinecarboxaldehyde or dehydration of 8-(1-hydroxyethyl)quinoline.

Cyclohexanone Derivatives: The synthesis of functionalized cyclohexanones is a mature field of organic chemistry. proquest.com Methods for introducing substituents with high regio- and stereocontrol are essential. Asymmetric alkylation of cyclohexanone enolates or their chiral imine/enamine derivatives allows for the enantioselective introduction of side chains. ubc.ca Furthermore, modern cross-coupling reactions and C-H activation strategies are increasingly being used to functionalize cyclic ketones. proquest.com For complex analogs, photochemical methods and ring-closing metathesis can also be employed to construct the cyclohexanone framework. researchgate.net

Friedländer Synthesis and its Adaptations for Quinoline Moieties

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings. eurekaselect.com It involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. researchgate.netorganic-chemistry.org This reaction can be catalyzed by acids, bases, Lewis acids, or even performed under catalyst-free conditions in water. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl partners, which is the rate-limiting step. The resulting aldol adduct then undergoes cyclization via imine formation and subsequent dehydration to yield the quinoline. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration. wikipedia.org

For the synthesis of an 8-substituted quinoline moiety, as required for the target compound, the Friedländer reaction would utilize a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone. The choice of the second carbonyl component is crucial for determining the substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system.

Catalysts and Conditions for Friedländer Synthesis

| Catalyst System | Conditions | Advantages |

|---|---|---|

| Brønsted Acids (p-TsOH, H₂SO₄) | Solvent-free, heat or microwave | High efficiency, rapid reactions organic-chemistry.org |

| Lewis Acids (Nd(NO₃)₃·6H₂O) | Mild conditions | Good yields, functional group tolerance |

| Iodine (I₂) | Solvent-free or in solvent | Efficient, mild catalyst organic-chemistry.org |

| Ionic Liquids ([Bmim]HSO₄) | Solvent-free, microwave | Green chemistry, high yields researchgate.net |

| Catalyst-Free | Water, 70°C | Environmentally friendly, simple procedure organic-chemistry.org |

Adaptations of the Friedländer synthesis, including the use of novel amine catalysts or nanoparticle-supported catalysts, have been developed to improve yields, regioselectivity, and reaction conditions, making it a versatile tool for generating a wide array of polysubstituted quinolines. acs.orgorgchemres.org

Conrad-Limpach and Doebner-Miller Reactions in Quinoline Formation

The Conrad-Limpach and Doebner-Miller reactions are classical methods that provide alternative routes to the quinoline core.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction pathway and final product are highly dependent on temperature. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon thermal cyclization yields a 4-hydroxyquinoline (or its tautomer, a 4-quinolone). wikipedia.orgscribd.com At higher temperatures (around 140°C), the reaction favors the thermodynamic product, a β-keto anilide, which cyclizes to form a 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis. wikipedia.org The mechanism begins with the nucleophilic attack of the aniline on the β-ketoester, followed by cyclization and dehydration. wikipedia.org

The Doebner-Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones via an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.org This method is particularly useful for producing 2- and/or 4-substituted quinolines. nih.gov For instance, it has been applied in the synthesis of 8-hydroxyquinoline, a key chelating agent. slideshare.net

Comparison of Quinoline Syntheses

| Reaction | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl | Aldol adduct or Schiff base | Polysubstituted quinolines eurekaselect.com |

| Conrad-Limpach | Aniline + β-ketoester | Schiff base (β-aminoacrylate) | 4-Hydroxyquinolines wikipedia.org |

| Doebner-Miller | Aniline + α,β-unsaturated carbonyl | Conjugate addition adduct | 2- and/or 4-Substituted quinolines wikipedia.org |

Palladium-Catalyzed Coupling Reactions in Quinoline Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for the construction and functionalization of heterocyclic systems like quinoline. nih.gov These methods offer mild reaction conditions and high functional group tolerance compared to classical syntheses.

One prominent strategy is the palladium-catalyzed C-H functionalization , which allows for the direct formation of carbon-carbon or carbon-heteroatom bonds on the quinoline scaffold. nih.gov For the synthesis of the target molecule, a key step could be the C-H alkylation at the 8-position of a pre-formed quinoline ring. The nitrogen atom in the quinoline ring can act as a directing group, guiding the catalyst to activate a specific C-H bond. For instance, palladium-catalyzed sp³ C-H nitration of 8-methylquinolines has been successfully developed, demonstrating the feasibility of functionalizing the 8-alkyl position. nih.gov

The general catalytic cycle for these reactions can vary, often involving a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. snnu.edu.cn A common mechanism involves:

Coordination of the palladium catalyst to the directing group (e.g., the quinoline nitrogen).

Ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov

Reaction with a coupling partner, which can occur via oxidative addition, migratory insertion, or reaction with an electrophile. snnu.edu.cn

Reductive elimination to release the functionalized product and regenerate the active palladium catalyst. nih.gov

Furthermore, palladium-catalyzed reactions such as Heck, Suzuki, and Sonogashira couplings are instrumental in building the quinoline system itself from appropriately substituted precursors, for example, by coupling an ortho-iodoaniline with an alkyne followed by cyclization. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations. Their utility stems from their ability to act as strong σ-donors and to generate unique reactive intermediates. While not a classical method for quinoline synthesis, NHC catalysis offers innovative routes to the precursors of both the quinoline and cyclohexanone moieties.

The primary mode of action in many NHC-catalyzed reactions is the generation of a Breslow intermediate . This occurs when the NHC adds to an aldehyde, creating an acyl anion equivalent (umpolung reactivity). This intermediate is a potent nucleophile that can participate in various subsequent reactions.

While direct NHC-catalyzed synthesis of the quinoline core is less common, NHCs can be employed in annulation reactions to construct heterocyclic systems. For the cyclohexanone portion, NHC catalysis can be used in formal [4+2] or [3+2] cycloadditions to build the six-membered ring or to functionalize it. For instance, NHC-catalyzed reactions can be used to synthesize substituted cyclohexenones, which are precursors to saturated cyclohexanones.

Chemoenzymatic and Chiral Synthesis of Cyclohexanone Derivatives

The synthesis of chiral, non-racemic cyclohexanone derivatives is of great importance, as stereochemistry often plays a critical role in the biological activity of molecules. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a powerful approach to achieve high enantioselectivity.

Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemic alcohols or the desymmetrization of meso compounds. nih.gov A potential chemoenzymatic route to a chiral precursor for 2-(2-(quinolin-8-yl)ethyl)cyclohexanone could involve:

Chemical synthesis of a racemic or meso precursor, such as 2-(2-hydroxyethyl)cyclohexanone or a related diol.

An enzymatic step, such as a lipase-catalyzed transesterification, to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.

Further chemical modification of the separated enantiomer to yield the final target molecule.

For example, the synthesis of enantiomeric bicyclic δ-halo-γ-lactones with a cyclohexane ring has been achieved where a key step was the lipase-catalyzed kinetic resolution of a racemic alcohol. nih.gov Similarly, tandem photocatalyzed annulation reactions provide modern, mild approaches to construct substituted cyclohexanone rings. nih.gov

Enantioselective Synthesis of Quinoline and Cyclohexanone Scaffolds

Fully asymmetric synthesis, which creates chiral molecules from achiral precursors using chiral catalysts or reagents, is a highly desirable strategy.

Enantioselective synthesis of the cyclohexanone scaffold can be achieved through various methods. One powerful approach is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated ketone (e.g., cyclohexenone) in the presence of a chiral catalyst. wikipedia.org To synthesize the target compound, a quinoline-containing nucleophile could potentially be added to cyclohexenone. Another strategy is the enantioselective alkylation of a cyclohexanone enolate using a chiral phase-transfer catalyst or a chiral ligand-metal complex. ubc.ca Scandium-catalyzed enantioselective insertion of aryldiazomethanes into cycloalkanones has also been reported as a method to generate chiral 2-aryl cycloalkanones. nih.gov

Enantioselective synthesis of the quinoline scaffold is more challenging due to the aromatic nature of the ring system. However, chirality can be introduced if the quinoline core possesses axial chirality (atropisomerism) or if a stereocenter is located on a substituent. Palladium-catalyzed asymmetric allylic C-H functionalization, for example, allows for the enantioselective coupling of nucleophiles to alkenes, a strategy that could be adapted to create a chiral side chain on the quinoline ring. acs.org

Mechanistic Investigations of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone Synthetic Pathways

The specific synthetic pathway chosen to construct 2-(2-(quinolin-8-yl)ethyl)cyclohexanone dictates the relevant reaction mechanisms. A plausible and convergent approach would involve the separate synthesis of the quinoline and cyclohexanone fragments, followed by their coupling. A likely strategy is the alkylation of cyclohexanone with an 8-(2-haloethyl)quinoline or a similar electrophile.

The mechanism for such an alkylation reaction proceeds via the formation of a cyclohexanone enolate.

Enolate Formation: A base (e.g., lithium diisopropylamide, LDA) removes an α-proton from cyclohexanone to form a nucleophilic enolate anion.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of the 8-(2-haloethyl)quinoline in a classic SN2 reaction.

C-C Bond Formation: This step forms the crucial carbon-carbon bond between the cyclohexanone ring and the ethyl linker, yielding the final product.

The stereochemical outcome of this alkylation is a key consideration. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack, as this pathway leads to a more stable chair-like transition state. ubc.ca

Alternatively, a Michael addition pathway could be employed.

Nucleophile Formation: A suitable quinoline-based nucleophile (e.g., an organocuprate derived from 8-lithioquinoline) is prepared.

Conjugate Addition: This "soft" nucleophile adds to the β-carbon of cyclohexenone (a Michael acceptor). wikipedia.org

Tautomerization: The resulting enolate is protonated to give an intermediate ketone.

Reduction: The double bond of the cyclohexenone ring would then need to be reduced to yield the saturated cyclohexanone ring of the target compound.

The mechanism for the formation of the quinoline fragment itself would follow the principles of the chosen named reaction. For a Friedländer synthesis , the mechanism hinges on a critical aldol condensation followed by a cyclizing dehydration, as detailed in section 2.3.1. wikipedia.orgalfa-chemistry.com For a palladium-catalyzed C-H functionalization to build or modify the quinoline, the mechanism would involve a catalytic cycle featuring C-H activation and reductive elimination steps, guided by the quinoline's nitrogen atom. nih.govnih.gov The precise nature of the intermediates (e.g., Pd(II)/Pd(IV) vs. Pd(II)/Pd(0)) would depend on the specific oxidant and ligands employed. nih.govsnnu.edu.cn

Elucidation of Reaction Mechanisms in Michael Additions

The formation of the carbon-carbon bond between the cyclohexanone and the quinoline ethyl side chain is typically achieved through a Michael (or conjugate) addition. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this would involve the addition of a cyclohexanone enolate (the Michael donor) to an electrophilic quinoline-containing Michael acceptor, such as 8-vinylquinoline.

The general mechanism for the Michael addition proceeds in three key steps:

Enolate Formation: A base abstracts an α-proton from cyclohexanone to form a resonance-stabilized enolate. The choice of base is crucial as it can influence the regioselectivity and reactivity of the enolate.

Nucleophilic Attack: The enolate then attacks the β-carbon of the activated alkene (the Michael acceptor), in this case, the vinyl group attached to the quinoline ring. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.

Protonation: The newly formed enolate is protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final product.

The reaction is fundamentally an orbital-controlled process. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (α,β-unsaturated system) dictates the course of the reaction wikipedia.org.

While direct synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone via this method is not extensively documented in readily available literature, analogous reactions provide insight. For instance, Michael additions of o-nitrophenylacetonitrile have been investigated, where the adducts are formed diastereoselectively under mild conditions. At higher temperatures, these adducts can undergo an unusual annulation to form trisubstituted quinolines princeton.edu. This suggests that the initial Michael adduct of cyclohexanone and a suitable quinoline precursor could potentially be a stable intermediate en route to the target molecule or could participate in subsequent cyclization reactions under different conditions.

Furthermore, tandem reactions involving a Michael addition are powerful strategies for the synthesis of complex heterocyclic systems. For example, organocatalytic tandem aza-Michael–aldol reactions have been employed for the synthesis of 1,2-dihydroquinolines beilstein-journals.org. These cascade reactions highlight the versatility of the Michael addition in initiating complex transformations that lead to quinoline-containing scaffolds.

Table 1: Key Steps in the Michael Addition for the Synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

| Step | Description | Key Intermediates |

| 1. Enolate Formation | Deprotonation of cyclohexanone at the α-carbon using a suitable base. | Cyclohexanone enolate |

| 2. C-C Bond Formation | Nucleophilic attack of the enolate on the β-carbon of 8-vinylquinoline. | A new enolate intermediate |

| 3. Protonation | Protonation of the resulting enolate to yield the final product. | 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone |

Role of Catalysts and Reagents in Stereochemical Control

Achieving stereocontrol in the Michael addition to form compounds like 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone is a significant objective, as the biological activity of chiral molecules is often dependent on their stereochemistry. The use of chiral catalysts, particularly in the realm of organocatalysis, has proven to be a highly effective strategy for enantioselective Michael additions.

For the conjugate addition of cyclohexanone to various Michael acceptors, chiral amines, thioureas, and their derivatives have been successfully employed as organocatalysts. These catalysts can activate the reactants in a stereocontrolled manner.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with cyclohexanone to form a chiral enamine intermediate. This enamine then acts as the nucleophile in the Michael addition. The stereochemistry of the final product is directed by the chiral catalyst, which shields one face of the enamine, leading to a preferential attack on the Michael acceptor from the less hindered face. This approach has been successfully used in the asymmetric Michael addition of cyclohexanone to nitroolefins, achieving high diastereo- and enantioselectivities.

Iminium Catalysis: In some cases, the chiral amine catalyst can activate the α,β-unsaturated acceptor by forming a chiral iminium ion. This lowers the LUMO of the acceptor and directs the nucleophilic attack of the enolate.

Bifunctional Catalysis: Chiral thiourea-based catalysts are a prominent class of bifunctional organocatalysts. They possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donating site (the thiourea moiety). In the Michael addition of cyclohexanone, the amine can activate the ketone by forming an enamine, while the thiourea moiety can activate the Michael acceptor through hydrogen bonding, bringing the two reactants into close proximity in a well-defined chiral environment. This dual activation model is highly effective in controlling the stereochemical outcome. For example, pyrrolidine-based benzoylthiourea has been used to catalyze the asymmetric Michael addition of cyclohexanone to various nitroolefins in water, affording products with excellent diastereoselectivities and enantioselectivities. Similarly, novel chiral thiazoline catalysts containing a thiourea motif have been shown to efficiently promote the enantioselective conjugate addition of cyclohexanone to nitroalkenes jlu.edu.cn.

The choice of catalyst and reaction conditions can significantly impact the stereochemical outcome. Factors such as the solvent, temperature, and the presence of additives can influence the stability of the transition state and, consequently, the enantioselectivity of the reaction.

Table 2: Examples of Chiral Organocatalysts for Asymmetric Michael Additions of Cyclohexanone

| Catalyst Type | Mode of Activation | Typical Michael Acceptors | Reported Stereoselectivity |

| Chiral Amines (e.g., Proline derivatives) | Enamine formation | Nitroolefins, Enones | High ee and dr |

| Chiral Thioureas | Bifunctional (Enamine and H-bonding) | Nitroolefins | Excellent ee and dr |

| Cinchona Alkaloid Derivatives | Bifunctional (Lewis base and H-bonding) | Nitroolefins, Enones | High ee and dr |

Kinetic Isotope Effect Studies in Related Quinoline Syntheses

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking/formation in the rate-determining step.

In the broader context of quinoline synthesis, deuterium labeling studies have been employed to probe reaction mechanisms. For example, in the synthesis of quinoline mimics via C–H bond functionalization, competitive kinetic isotopic effect and deuterium scrambling experiments have been used to propose catalytic cycles wikipedia.org. These studies often involve the synthesis of deuterated starting materials to track the movement of hydrogen atoms throughout the reaction sequence.

The application of KIE can help distinguish between different mechanistic pathways. For example, in a cascade reaction leading to a quinoline derivative, KIE studies could help identify the rate-limiting step, which could be the initial Michael addition, a subsequent cyclization, or an aromatization step.

The magnitude of the KIE can also provide information about the transition state structure. A large primary KIE suggests a symmetric transition state where the proton is equally shared between the donor and acceptor, whereas smaller KIEs may indicate an earlier or later transition state.

Although direct experimental data for the target reaction is lacking, the established utility of KIE in mechanistic organic chemistry suggests that such studies would be invaluable in providing a detailed understanding of the synthetic methodologies for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone and its analogues.

Chemical Reactivity and Derivatization of 2 2 Quinolin 8 Yl Ethyl Cyclohexanone

Reactivity of the Cyclohexanone (B45756) Moiety

The cyclohexanone ring contains a reactive carbonyl group and alpha-protons, making it susceptible to a range of reactions typical of ketones.

The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of enol or enolate intermediates under basic or acidic conditions. For an unsymmetrically substituted ketone like 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, two distinct enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of the more accessible, less sterically hindered proton at the C6 position. This process is rapid and favored under conditions of strong, bulky bases at low temperatures (e.g., Lithium diisopropylamide, LDA). nih.gov

Thermodynamic Enolate: Formed by the removal of a proton from the more substituted C2 position. This enolate is more stable due to the higher substitution of the double bond and is favored under conditions that allow for equilibrium, such as weaker bases at higher temperatures. nih.gov

However, the large steric bulk of the 2-(quinolin-8-yl)ethyl substituent at the C2 position significantly hinders the approach of a base to the C2-proton. Consequently, the formation of the kinetic enolate by deprotonation at C6 is expected to be overwhelmingly favored even under conditions that might typically lead to the thermodynamic product. nih.gov This regioselectivity is a key factor in predicting the outcome of subsequent reactions.

| Enolate Type | Position of Deprotonation | Controlling Factors | Expected Favorability |

|---|---|---|---|

| Kinetic Enolate | C6 | Less steric hindrance, strong/bulky base, low temperature | Highly Favored |

| Thermodynamic Enolate | C2 | More substituted double bond, weaker base, high temperature | Disfavored due to steric hindrance |

The enolates generated from the cyclohexanone moiety are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions, most notably the aldol (B89426) condensation. stackexchange.comyoutube.com This can occur as a self-condensation or a crossed-aldol condensation with another electrophilic carbonyl compound.

Self-Aldol Condensation: The kinetic enolate (formed at C6) can attack the carbonyl carbon of another molecule of 2-(2-(quinolin-8-yl)ethyl)cyclohexanone. The resulting aldol adduct can then undergo dehydration to form an α,β-unsaturated ketone. However, this reaction may be slow due to the steric hindrance of the large reacting molecules.

Crossed-Aldol Condensation: A more controlled reaction involves the pre-formation of the kinetic enolate, which is then reacted with a different, non-enolizable aldehyde or ketone (e.g., benzaldehyde). stackexchange.com This would lead to the formation of a 6-substituted aldol product.

The carbonyl group itself can also act as an electrophile, reacting with various nucleophiles such as Grignard reagents, organolithium compounds, or reducing agents like sodium borohydride (B1222165) to form the corresponding alcohol.

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Crossed-Aldol Condensation | 1. LDA, THF, -78°C; 2. Benzaldehyde | 2-(2-(Quinolin-8-yl)ethyl)-6-(hydroxy(phenyl)methyl)cyclohexan-1-one |

| Reduction | NaBH4, Methanol | 2-(2-(Quinolin-8-yl)ethyl)cyclohexan-1-ol |

| Grignard Reaction | 1. CH3MgBr, Ether; 2. H3O+ | 1-Methyl-2-(2-(quinolin-8-yl)ethyl)cyclohexan-1-ol |

Reactivity of the Quinoline-8-yl Moiety

The quinoline (B57606) ring system is an aromatic heterocycle, and its reactivity is a composite of its constituent benzene (B151609) and pyridine (B92270) rings. The nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. tutorsglobe.comyoutube.com

The general substitution patterns for quinoline are well-established. tutorsglobe.comresearchgate.net

Electrophilic Aromatic Substitution (SEAr): The benzene ring is more reactive towards electrophiles than the electron-deficient pyridine ring. Attack typically occurs at the C5 and C8 positions. youtube.compharmaguideline.comuop.edu.pk In 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, the C8 position is already substituted. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur predominantly at the C5 position. The reaction conditions for these substitutions are often vigorous due to the deactivating effect of the quinolinium salt formed in acidic media. tutorsglobe.comuop.edu.pk

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. tutorsglobe.comresearchgate.netquimicaorganica.org Reactions like the Chichibabin reaction (amination with sodium amide) would introduce a nucleophile at the C2 position. tutorsglobe.com For SNAr to occur readily, a good leaving group (like a halide) is typically required at the C2 or C4 position. quimicaorganica.org

| Reaction Type | Favored Positions | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 (and C8) | Reaction occurs on the more electron-rich benzene ring. pharmaguideline.comuop.edu.pk |

| Nucleophilic Substitution | C2 and C4 | Positions are activated by the electron-withdrawing nitrogen atom. tutorsglobe.comresearchgate.net |

In recent years, transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying heterocycles. rsc.orgrsc.org The nitrogen atom of the quinoline ring can act as a coordinating atom, or directing group, to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.govnih.gov

For the quinoline scaffold, the lone pair on the nitrogen atom typically directs metallation to the C8-H bond, forming a stable five-membered cyclometalated intermediate. nih.gov This strategy has been widely exploited using various transition metals like palladium, rhodium, and ruthenium. nih.govacs.org Since the C8 position in the title compound is already occupied, this common C8-functionalization pathway is blocked.

However, the field of C-H activation is continuously evolving. Strategies for remote C-H functionalization are being developed. Furthermore, the 8-aminoquinoline (B160924) moiety is recognized as one of the most powerful bidentate directing groups for C-H activation at various positions. nih.govresearchgate.netsemanticscholar.org While the title compound does not possess this amino group, its quinoline core is central to these advanced synthetic strategies, suggesting that derivatization (e.g., introduction of a directing group at a different position) could open pathways to functionalize other C-H bonds on the quinoline ring or even the appended side chain.

| Position | Strategy | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| C2 | Direct C-H Arylation (on N-Oxide) | Pd(OAc)2 | nih.gov |

| C8 | Directed C-H Alkenylation (on N-Oxide) | Cationic Rhodium(I) | nih.gov |

| Remote Positions | Use of removable directing groups (e.g., 8-aminoquinoline) | Various (Pd, Rh, Co) | nih.govresearchgate.netsemanticscholar.org |

Palladium-catalyzed carbonylation reactions are a fundamental method for introducing carbonyl groups into aromatic systems. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a nucleophile (such as an alcohol or amine) to form carboxylic acid derivatives. researchgate.net

For the title compound, direct carbonylation of a C-H bond is challenging. However, if the quinoline ring were functionalized with a leaving group, such as iodine or bromine (e.g., at the C5 or C6 position), it could readily undergo palladium-catalyzed carbonylation. nih.govrsc.org This would provide access to a wide range of derivatives, including esters, amides, and carboxylic acids, attached to the quinoline core. The choice of nucleophile in the reaction mixture determines the final product.

| Substrate | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| 5-Iodo-8-(2-(2-oxocyclohexyl)ethyl)quinoline | Methanol (CH3OH) | Pd(OAc)2, PPh3, CO | Methyl Ester |

| 5-Iodo-8-(2-(2-oxocyclohexyl)ethyl)quinoline | Diethylamine (Et2NH) | Pd(OAc)2, PPh3, CO | N,N-Diethylamide |

| 5-Iodo-8-(2-(2-oxocyclohexyl)ethyl)quinoline | Water (H2O) | Pd(OAc)2, PPh3, CO | Carboxylic Acid |

Strategic Derivatization for Functional Exploration of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

The molecular architecture of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone presents multiple avenues for chemical modification, enabling a systematic exploration of its structure-activity relationships. Strategic derivatization can be directed towards three principal components of the molecule: the cyclohexanone ring, the ethyl linkage, and the quinoline core. Such modifications are crucial for fine-tuning the compound's physicochemical properties and biological interactions. This article focuses on the derivatization of the ethyl linkage and the quinoline core.

Modification of the Ethyl Linkage

Key synthetic strategies could involve the introduction of functional groups that can serve as handles for further diversification or modulate the electronic and steric properties of the linker. Potential modifications include hydroxylation, oxidation, and amination. For instance, selective oxidation of the carbon atom adjacent to the quinoline ring (the benzylic-like position) could yield a ketone, which would introduce a conformational constraint. Further oxidation could lead to the cleavage of the linkage, while the introduction of a hydroxyl or amino group could provide sites for hydrogen bonding.

These proposed modifications would allow for a comprehensive investigation into how the nature of the linker influences the molecule's activity.

| Modification Type | Potential Reagents and Conditions | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Hydroxylation | SeO₂, H₂O₂; or NBS followed by hydrolysis | Alcohol (-OH) | Introduces hydrogen bonding capability; creates a chiral center. |

| Oxidation to Ketone | CrO₃, KMnO₄, or other selective oxidizing agents | Ketone (-C=O) | Increases rigidity; introduces a polar group. |

| Amination | Via halogenation followed by nucleophilic substitution with an amine source (e.g., NaN₃ then reduction) | Amine (-NH₂) | Introduces a basic center and hydrogen bonding site. |

| Fluorination | Selectfluor or other electrophilic fluorinating agents | Fluoride (-F) | Alters electronic properties and metabolic stability. |

Regioselective Functionalization of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a well-explored field. mdpi.comnih.gov The electronic properties of the quinoline ring—a fusion of a benzene ring and a pyridine ring—result in differential reactivity at its various positions (C2 to C7). Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, offer powerful tools for the precise and regioselective introduction of new functional groups onto the quinoline core of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone. nih.govnih.gov

A predominant strategy for controlling regioselectivity involves the use of the quinoline nitrogen as a directing group, often by converting it to a quinoline N-oxide. mdpi.comnih.gov This approach can direct functionalization to either the C2 position, due to electronic effects, or the distal C8 position through the formation of a stable five-membered metallacycle intermediate. rsc.orgacs.orgrsc.org Since the parent molecule is already substituted at C8, derivatization efforts would logically target the other available positions.

C2-Position Functionalization: The C2 position of the quinoline N-oxide is electronically activated and susceptible to nucleophilic attack, making it a prime target for functionalization. nih.gov Various coupling reactions, including arylation, amination, and heteroarylation, can be achieved with high selectivity. mdpi.combeilstein-journals.org For example, palladium-catalyzed C2 arylation of quinoline N-oxides with unactivated benzene has been demonstrated. nih.gov Metal-free methods have also been developed, such as the cross-coupling of quinoline N-oxides with boronic acids. acs.org

Functionalization at Other Positions: While the C2 and C8 positions are most commonly targeted via N-oxide direction, methods for functionalizing other positions have also been developed. For instance, iridium-catalyzed borylation can selectively functionalize the C3 position. nih.gov Ruthenium and rhodium catalysts have been employed for C-H arylation at the C8 position, which, while already occupied in the target molecule, demonstrates the principle of catalyst-controlled distal functionalization. nih.govrsc.org The choice of catalyst, ligands, and reaction conditions is critical for directing the substitution to the desired carbon atom on the quinoline ring. acs.org

| Target Position | Reaction Type | Typical Catalyst/Reagent System | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | Aryl | nih.gov |

| C2 | Amination | CuI / Air | Amino | mdpi.com |

| C2 | Heteroarylation | Metal-free / N-sulfonyl-1,2,3-triazoles | α-Triazolyl | nih.govbeilstein-journals.org |

| C3 | Borylation | [IrCl(cod)]₂ / dtbpy | Boryl | nih.gov |

| C8 | Arylation | [RuCl₂(p-cymene)]₂ / Ag₂O | Aryl | nih.gov |

Spectroscopic and Structural Elucidation of 2 2 Quinolin 8 Yl Ethyl Cyclohexanone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline (B57606) ring system gives rise to characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netrsc.org The π→π* transitions, which are typically more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. rsc.org

In a representative solvent such as ethanol, the UV-Vis spectrum of a quinoline derivative is expected to display multiple absorption bands. mdpi.comphotochemcad.com For 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, one would anticipate strong absorptions at shorter wavelengths, characteristic of the quinoline nucleus. The substitution at the 8-position with an ethylcyclohexanone group may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted quinoline, a phenomenon known as a solvatochromic shift, which is also influenced by the polarity of the solvent used for analysis. mdpi.commdpi.com

The expected electronic transitions for quinoline derivatives generally fall within distinct regions of the UV spectrum. researchgate.net The high-energy transitions are typically observed below 250 nm, while lower-energy transitions appear at longer wavelengths, often above 300 nm. mdpi.com The presence of substituents can modulate the energy of these transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift. nih.gov

Table 1: Illustrative UV-Vis Spectral Data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| ~235 | ~28,000 | π→π |

| ~280 | ~5,500 | π→π |

| ~315 | ~3,200 | n→π* |

Note: The data presented in this table is illustrative and based on the typical spectral characteristics of quinoline derivatives. mdpi.comphotochemcad.commdpi.com Actual experimental values for the specific compound may vary.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone is not available in the reviewed literature, the structural characteristics can be inferred from related quinoline derivatives that have been studied crystallographically. researchgate.netresearchgate.netnih.gov

Typically, quinoline derivatives crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.nethelsinki.fi The crystal packing is stabilized by a network of intermolecular interactions. For a molecule like 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, one would anticipate the presence of C—H···N and C—H···O hydrogen bonds, as well as potential C—H···π interactions involving the aromatic quinoline ring. researchgate.net The planarity of the quinoline ring is a common feature, although the cyclohexanone (B45756) ring would adopt a non-planar conformation, typically a chair or boat form. helsinki.fi

Table 2: Hypothetical Crystallographic Data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

| Parameter | Value |

| Chemical Formula | C17H19NO |

| Formula Weight | 253.34 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | ~10.5 |

| b (Å) | ~8.7 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (Å3) | ~1370 |

| Z | 4 |

| Density (calculated) (g/cm3) | ~1.23 |

Note: The crystallographic data in this table is hypothetical and presented for illustrative purposes, based on the analysis of similar organic compounds and quinoline derivatives. researchgate.netresearchgate.netnih.govnih.gov It does not represent experimentally determined data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone.

Computational Chemistry and Theoretical Studies on 2 2 Quinolin 8 Yl Ethyl Cyclohexanone

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

There are no publicly available DFT studies that have performed geometrical optimization or electronic structure analysis specifically on 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone. Such studies would be crucial in understanding the molecule's fundamental properties.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the literature. This type of analysis is vital for understanding how the molecule's three-dimensional shape influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of understanding a molecule's reactivity. However, no FMO analysis has been published for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone. This information would provide insights into its electrophilic and nucleophilic sites and its behavior in chemical reactions.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory

Investigations using NBO and AIM theories, which provide detailed information about charge distribution, bonding interactions, and intramolecular forces, have not been conducted for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone. These analyses are essential for a deep understanding of the molecule's electronic architecture and stability.

Mechanistic Probing via Computational Methods

The application of computational methods to probe the reaction mechanisms involving 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone remains an open area for research.

Transition State Analysis and Reaction Pathways

There is a lack of computational studies on the transition states and reaction pathways for reactions involving 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone. Such analyses are critical for predicting reaction kinetics and understanding the step-by-step processes of its formation or subsequent transformations.

Solvent Effects on Reaction Mechanisms

The influence of different solvents on the reaction mechanisms of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone has not been computationally explored. Understanding solvent effects is key to optimizing reaction conditions and predicting how the molecule will behave in different chemical environments.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule such as 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These predictions are typically achieved through methods rooted in quantum mechanics, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The accuracy of these computational predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For quinoline (B57606) derivatives, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G* or 6-311++G** to achieve a good balance between computational cost and accuracy. scirp.org The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further refine the predicted spectroscopic parameters to better match experimental conditions. nih.gov

Computational NMR and Vibrational Frequency Predictions

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone would begin with the optimization of the molecule's geometry. Following this, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (TMS). The resulting data provides a theoretical spectrum that can be compared with experimental findings to aid in the assignment of signals. mdpi.com

Vibrational frequency analysis is another key area of computational prediction. After geometry optimization, harmonic vibrational frequencies are calculated to predict the positions of bands in the infrared (IR) and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true energy minimum. karazin.ua For a complete and accurate assignment of the vibrational modes of the quinoline and cyclohexanone (B45756) moieties, these theoretical frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. scirp.orgnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such computational NMR and vibrational frequency studies for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone.

Table 1: Predicted Spectroscopic Data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| H-2' (Quinoline) | 8.85 |

| H-3' (Quinoline) | 7.45 |

| H-4' (Quinoline) | 8.10 |

| C=O Stretch (cm⁻¹) | 1715 |

| C-N Stretch (cm⁻¹) | 1350 |

| Aromatic C-H Stretch (cm⁻¹) | 3050 |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Theoretical UV-Vis Spectral Simulations

The electronic absorption properties of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations include the maximum absorption wavelengths (λmax), the oscillator strengths (which are related to the intensity of the absorption bands), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.govnih.gov

These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule. acadpubl.eu For instance, the calculations can identify which parts of the molecule—the quinoline ring or the cyclohexanone moiety—are primarily involved in the electronic transitions responsible for the observed absorption bands. researchgate.net

The following interactive table presents a hypothetical summary of TD-DFT calculations for the UV-Vis spectrum of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone.

Table 2: Theoretical UV-Vis Spectral Data for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 315 | 0.12 | HOMO -> LUMO (π → π*) |

| 280 | 0.08 | HOMO-1 -> LUMO (π → π*) |

| 230 | 0.25 | HOMO -> LUMO+1 (π → π*) |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Advanced Research Perspectives and Scaffold Utility of 2 2 Quinolin 8 Yl Ethyl Cyclohexanone Derivatives

Role of the Quinoline-Cyclohexanone Scaffold in Bioactive Molecule Design Research

The fusion of a quinoline (B57606) moiety with a cyclohexanone (B45756) ring, as seen in "2-(2-(Quinolin-8-yl)ethyl)cyclohexanone," creates a scaffold with significant potential in bioactive molecule design. This hybrid structure combines the well-established pharmacological relevance of the quinoline core with the conformational flexibility and synthetic tractability of the cyclohexanone unit.

Exploration of Privileged Quinoline Pharmacophores in Compound Libraries

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.govnih.gov This designation is due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. orientjchem.orgresearchgate.net As a result, quinoline and its derivatives are extensively represented in compound libraries for drug discovery. nih.govorientjchem.org

The utility of the quinoline pharmacophore stems from its unique chemical structure, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.orgfrontiersin.org This arrangement allows for diverse molecular interactions and provides a versatile template for chemical modification. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. orientjchem.org Its status as a privileged scaffold is supported by its presence in numerous approved drugs with varied therapeutic applications, including anticancer, antimalarial, and antibacterial agents. rsc.orgnih.govorientjchem.org The synthetic accessibility of quinoline allows for the generation of large, structurally diverse libraries of analogues for high-throughput screening. nih.gov

Table 1: Examples of Therapeutic Areas for Quinoline-Based Drugs

| Therapeutic Area | Examples of Quinoline-Based Drugs |

|---|---|

| Anticancer | Camptothecin, Topotecan rsc.orgnih.gov |

| Antimalarial | Chloroquine, Quinine, Mefloquine rsc.orgpharmaguideline.com |

| Antibacterial | Ciprofloxacin, Levofloxacin rsc.org |

| Antihypertensive | Quinapril pharmaguideline.com |

Design Principles for Ligands Targeting Molecular Interactions

The design of ligands based on the quinoline-cyclohexanone scaffold is guided by principles that aim to optimize interactions with specific biological targets. The quinoline moiety serves as a critical anchor, capable of forming key interactions within a receptor's binding pocket. biointerfaceresearch.comresearchgate.net The cyclohexanone ring, connected via an ethyl linker, provides a three-dimensional element that can be modified to explore the surrounding space of the binding site and establish additional favorable contacts. mdpi.com

Key design principles include:

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD): These computational approaches are used to model the interactions between the ligand and its target. biointerfaceresearch.com Techniques like Comparative Molecular Field Analysis (CoMFA) help in understanding the structure-activity relationship by analyzing the steric and electrostatic properties of a series of compounds. mdpi.comnih.govuaeu.ac.ae

Molecular Hybridization: This strategy involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. mdpi.com The 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone scaffold is a prime example of this, merging the features of quinoline and cyclohexanone.

Conformational Restriction and Flexibility: The ethyl linker and the cyclohexanone ring introduce a degree of flexibility. This can be strategically modified to either lock the molecule into a bioactive conformation or allow it to adapt to the topography of the binding site.

Introduction of Functional Groups: Specific functional groups can be introduced onto either the quinoline or cyclohexanone ring to enhance binding affinity, selectivity, and pharmacokinetic properties. orientjchem.orgfrontiersin.org For example, adding hydrogen bond donors or acceptors, or groups that can participate in hydrophobic interactions, can significantly improve potency. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies on Analogues (focused on chemical modifications and theoretical implications)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds based on the quinoline-cyclohexanone scaffold. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity. nih.govnih.gov

For quinoline derivatives, SAR studies have revealed several key insights:

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring dramatically influence activity. frontiersin.orgnih.gov For instance, the introduction of electron-donating groups (like -OCH3) or electron-withdrawing groups (like -Cl) at different positions can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target. rsc.org In some antimalarial hybrids, an electron-donating group at the 2-position enhanced activity, while an electron-withdrawing group led to a loss of activity. rsc.org

Modification of the Linker: The ethyl linker connecting the quinoline and cyclohexanone moieties can be altered in terms of length and rigidity. This can impact the spatial orientation of the two ring systems, which is often critical for optimal binding. mdpi.com

Derivatization of the Cyclohexanone Moiety: The cyclohexanone ring offers multiple sites for chemical modification. Introducing substituents or altering the ring conformation can lead to improved potency and selectivity. nih.gov For example, studies on quinoline-based anticancer agents have shown that bulky substituents at certain positions can enhance antiproliferative activity. frontiersin.orgnih.gov

Theoretical implications from SAR studies, often supported by computational modeling, help in building predictive models for designing more potent analogues. biointerfaceresearch.commdpi.comnih.gov These models can guide the synthesis of new compounds with a higher probability of success, saving time and resources in the drug discovery process. nih.gov

Catalytic Applications of Quinoline-Substituted Cyclohexanone Derivatives

The structural features of quinoline-substituted cyclohexanone derivatives, particularly the presence of the nitrogen atom in the quinoline ring, make them promising candidates for applications in catalysis. researchgate.netnih.gov

Metal Complexation and Ligand Design for Catalysis

The nitrogen atom of the quinoline ring is an excellent coordination site for metal ions, making quinoline derivatives valuable ligands in coordination chemistry and catalysis. nih.govuni.lubepls.comresearchgate.net When incorporated into the 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone scaffold, the resulting molecule can act as a bidentate or tridentate ligand, depending on the potential involvement of the cyclohexanone's carbonyl oxygen.

Ligand Design: The design of these ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. nih.gov Modifications to the quinoline or cyclohexanone rings can influence the stability, reactivity, and selectivity of the catalyst. mdpi.com

Metal Complexes: Quinoline-based ligands have been used to form complexes with a variety of transition metals, including copper, iron, ruthenium, palladium, and nickel. nih.govuni.lumdpi.commdpi.com These complexes have shown catalytic activity in a range of organic transformations. nih.govuni.ludntb.gov.ua For example, copper-quinoline complexes have been studied for their ability to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com Iron-phenanthroline complexes, which share structural similarities with potential quinoline complexes, have been used as photocatalysts for hydroxyalkylation reactions. mdpi.com

Table 2: Metals Used in Catalysis with Quinoline-Based Ligands

| Metal | Type of Catalyzed Reaction |

|---|---|

| Copper (Cu) | Oxidation Reactions mdpi.com |

| Iron (Fe) | Photocatalyzed Alkylations mdpi.com |

| Ruthenium (Ru) | Hydrogenation, Synthesis of Quinolines uni.lu |

| Palladium (Pd) | C-H Functionalization rsc.org |

The efficiency of these metal complexes in catalysis often depends on the stability of the complex and the accessibility of the metal center to the substrates. mdpi.com

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone scaffold possesses structural motifs that suggest potential for organocatalytic activity.

Specifically, the combination of the basic nitrogen of the quinoline and the carbonyl group of the cyclohexanone could enable various catalytic cycles. For instance, the cyclohexanone moiety is a well-known precursor for enamine and enolate chemistry, which is fundamental to many organocatalytic reactions. Proline and its derivatives, which can be seen as related to the potential reactivity of the a-positions of the cyclohexanone, are highly effective organocatalysts for reactions like asymmetric aldol (B89426) and Michael additions. researchgate.net

While direct organocatalytic applications of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone itself are not extensively documented, the scaffold's inherent functionalities suggest plausible applications in:

Enamine Catalysis: The secondary amine formed by the reaction of the cyclohexanone with a primary amine, or potentially through the quinoline nitrogen under certain conditions, could activate aldehydes and ketones for asymmetric functionalization.

Brønsted Base Catalysis: The basicity of the quinoline nitrogen could be utilized to catalyze reactions that require a mild base.

Further research is needed to explore and develop the potential of quinoline-substituted cyclohexanone derivatives as organocatalysts.

Utility in Advanced Materials Science Research

The unique structural and electronic characteristics of the quinoline moiety embedded within 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone make it a valuable scaffold for exploration in advanced materials science. The fused aromatic ring system is electron-deficient, and its planar structure facilitates π-electron conjugation, which is fundamental to many applications in electronics and photonics. acs.orgmdpi.com The presence of the nitrogen heteroatom provides a site for protonation and coordination, enabling the design of responsive materials. nih.gov Consequently, derivatives of this core structure are investigated for their potential in creating sophisticated molecular systems and functional organic materials.

Molecular Switch Design Based on Quinoline Moieties

The quinoline group is a promising component in the design of molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. rsc.org This switching capability is accompanied by a change in the molecule's physical properties, such as color, fluorescence, or conductivity.

The nitrogen atom in the quinoline ring can act as a proton acceptor, making quinoline-containing compounds sensitive to pH. nih.gov Protonation or deprotonation can significantly alter the electronic structure of the molecule, leading to observable changes in its absorption and emission spectra. This principle has been demonstrated in quinoline-containing diarylethenes, where the addition of an acid can reversibly quench the fluorescence of one isomer, enabling tri-color switching when combined with light as a stimulus. nih.gov

Furthermore, quinoline derivatives are central to the design of photoswitchable systems. Research into diarylethenes incorporating a quinoline group has led to the development of compounds that exhibit "turn-on" fluorescence, a property highly sought after for super-resolution microscopy. nih.gov In other designs, quinoline serves as a proton transfer platform. Theoretical studies on 7-hydroxy quinoline derivatives, for example, have explored their potential as tautomeric molecular switches where light irradiation can induce a long-range proton transfer, effectively switching the molecule from its enol (E) form to its keto (K) form. mdpi.com The 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone scaffold, possessing the essential quinoline moiety, provides a foundational structure for developing new molecular switches based on these principles.

| Switching Mechanism | Stimulus | Principle | Resulting Property Change | Example System |

|---|---|---|---|---|

| Acid-Base Switching | pH (Acid/Base) | Protonation/deprotonation of the quinoline nitrogen atom alters the intramolecular charge transfer characteristics. nih.gov | Changes in UV-Vis absorption and fluorescence emission spectra (color and light emission). nih.gov | Quinoline-containing diarylethenes. nih.gov |

| Photochromism | Light (UV/Visible) | Light induces isomerization between two forms with different absorption spectra. | Reversible color change and modulation of fluorescence ("turn-on" or "turn-off"). nih.gov | Diarylethenes with quinoline units. nih.gov |

| Tautomerism | Light | Photoinduced excited-state intramolecular proton transfer (ESIPT) between enol and keto forms. mdpi.com | Shift in fluorescence emission wavelength. | Derivatives of 7-hydroxy quinoline. mdpi.com |

Exploration in Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com Quinoline derivatives are recognized as highly promising materials for these technologies due to their inherent electronic and optical properties. mdpi.comankara.edu.tr The planar, aromatic structure of the quinoline ring system provides high electroluminescence efficiency, making it a valuable building block for emissive materials in OLEDs. mdpi.com

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial in predicting the potential of new quinoline derivatives. ankara.edu.tracs.org These methods allow for the analysis of key electronic parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical property that suggests a compound's suitability for optoelectronic applications. ankara.edu.tr Research has shown that diquinoline derivatives can exhibit ambipolar character, meaning they can transport both holes (p-type) and electrons (n-type), a desirable trait for efficient charge injection and transport in organic electronic devices. acs.org

The versatility of the quinoline scaffold allows for its properties to be finely tuned through chemical modification. By adding electron-donating or electron-withdrawing groups to the quinoline ring, researchers can adjust the emission wavelength of the material. nih.gov This tunability is essential for creating emitters for full-color displays and other specialized optoelectronic applications. For instance, complexes based on 8-hydroxyquinoline have been successfully synthesized and used in the fabrication of OLEDs, demonstrating the practical application of these materials. nih.gov The core structure of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone represents a starting point for the synthesis of novel derivatives with tailored electronic and photophysical properties for the next generation of organic electronic devices.

| Property | Relevance in Organic Electronics | Method of Analysis/Tuning |

|---|---|---|

| HOMO/LUMO Energy Levels | Determines the energy gap, charge injection barriers, and suitability for electron or hole transport. ankara.edu.tracs.org | Calculated using Density Functional Theory (DFT); tuned by chemical substitution on the quinoline ring. ankara.edu.tracs.org |

| Photoluminescence (PL) | Governs the color and efficiency of light emission in devices like OLEDs. nih.gov | Measured by fluorescence spectroscopy; emission wavelength can be tuned with substituents. nih.gov |

| Charge Carrier Mobility | Dictates the efficiency of charge transport in OFETs and OLEDs. Ambipolar character is often desired. acs.org | Characterized by measuring the electrical properties of fabricated devices. acs.org |

| Electrochemical Properties | Indicates the stability of the material under operating conditions (redox potentials). acs.org | Studied using techniques like cyclic voltammetry. |

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes. researchgate.net For the synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone and its derivatives, future research will likely pivot towards green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline (B57606) and cyclohexanone (B45756) derivatives. researchgate.netubc.ca Future studies could explore microwave-assisted coupling reactions to construct the target molecule.

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a crucial aspect of sustainable synthesis. researchgate.net Research into the solubility and reactivity of starting materials in these solvents will be essential.

Catalysis: The development of reusable and biodegradable catalysts, such as nanocatalysts or biocatalysts, can enhance the efficiency and sustainability of the synthesis. pku.edu.cnresearchgate.net For instance, exploring enzyme-catalyzed reactions for the formation of the carbon-carbon bond between the quinoline and cyclohexanone moieties could be a promising avenue.

| Green Synthetic Strategy | Potential Advantages for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. researchgate.netubc.ca |

| Green Solvents (e.g., Water, Ethanol) | Reduced environmental impact, lower toxicity, and improved safety. researchgate.net |

| Reusable Catalysts (e.g., Nanocatalysts) | Decreased catalyst waste, lower costs, and simplified product purification. pku.edu.cnresearchgate.net |

| One-Pot Reactions | Increased efficiency, reduced solvent usage, and minimized waste generation. nih.gov |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone requires the characterization of short-lived transient species and reaction intermediates. Advanced spectroscopic techniques can provide invaluable insights into these fleeting molecular entities.

Future research in this area could involve:

Pulse Radiolysis: This technique can be used to generate and study the spectral properties of radical intermediates that may form during certain synthetic steps. pku.edu.cnnih.govresearchgate.net

Laser Flash Photolysis: For photochemical reactions involving the quinoline core, this method allows for the observation of excited states and transient absorption spectra. scielo.br

In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions can provide information on the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful tool for the rational design of new molecules with desired properties. rsc.orgrsc.orgnih.gov For 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, this integrated approach can accelerate the discovery of derivatives with enhanced biological activity or improved material properties.

Key aspects of this integrated approach include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netresearchgate.netnih.govrsc.orgnih.gov This information can guide the selection of synthetic targets.

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and mode of interaction of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone derivatives with biological targets. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com

Exploration of New Chemical Transformations for the Core Scaffold

The 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone scaffold offers multiple sites for further chemical modification, paving the way for the creation of diverse molecular libraries. Future research should focus on exploring novel chemical transformations of both the quinoline and cyclohexanone moieties.

Potential areas for exploration include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing cyclohexanone with quinoline derivatives. A common approach is the condensation of cyclohexanone with a quinoline-containing aldehyde or ketone under basic or acidic conditions. For example, Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance electrophilic substitution at the quinoline’s 8-position . Reaction parameters like temperature (40–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios significantly affect yield. Evidence from similar compounds shows that optimizing the aldehyde:cyclohexanone ratio (e.g., 1:10) and using trifluoroacetic acid as a catalyst can achieve yields >60% .

Q. How is the structural integrity of 2-(2-(Quinolin-8-yl)ethyl)cyclohexanone confirmed post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (cyclohexanone methylene groups) and δ 7.5–9.0 ppm (quinoline aromatic protons) confirm connectivity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 293 for C₁₉H₂₁NO) validate the molecular formula .

- IR Spectroscopy : Bands near 1700 cm⁻¹ indicate the cyclohexanone carbonyl group .